molecular formula C15H15N5O2S2 B2859891 2-((4-ethoxyphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide CAS No. 955913-76-5

2-((4-ethoxyphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2859891
CAS RN: 955913-76-5
M. Wt: 361.44
InChI Key: QXDYMSNVZLCSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-ethoxyphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Thiazole derivatives have been recognized for their potential in antiviral therapy. The structural presence of both thiazole and thiadiazole rings in this compound suggests it could be synthesized and tested for efficacy against various viral infections. For instance, similar compounds have shown inhibitory activity against influenza A and other RNA and DNA viruses .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory agents. This compound, with its specific substitutions, may be designed to target specific inflammatory pathways, potentially leading to the development of novel medications with fewer side effects .

Anticancer Activity

Compounds containing both indole and thiazole moieties, such as the one , have shown cytotoxicity against human cancer cell lines. This suggests that this compound could be synthesized and screened for potential anticancer activities, possibly offering a new avenue for cancer treatment .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. This compound could be explored for its effectiveness against a range of bacterial infections, possibly contributing to the development of new antibiotics in an era of increasing antibiotic resistance .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic effects. The compound could be investigated for its potential to modulate blood sugar levels, which might lead to new treatments for diabetes mellitus .

Neuroprotective Effects

Given the structural similarity to compounds known to have neuroprotective effects, this compound could be researched for its ability to protect neuronal cells against damage. This could have implications for the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-(4-ethoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-3-22-11-6-4-10(5-7-11)16-14-17-12(8-23-14)13(21)18-15-20-19-9(2)24-15/h4-8H,3H2,1-2H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYMSNVZLCSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethoxyphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

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